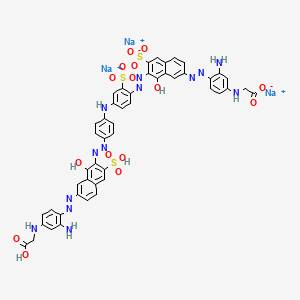
Glycine, N-(3-amino-4-((7-((4-((4-((7-((2-amino-4-((carboxymethyl)amino)phenyl)azo)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)phenyl)amino)-2-sulfophenyl)azo)-8-hydroxy-6-sulfo-2-naphthalenyl)azo)phenyl)-, trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine,N-[3-amino-4-[[7-[[4-[[4-[[7-[[2-amino-4-[(carboxymethyl)amino]phenyl]azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-2-sulfophenyl]azo]-8-hydroxy-6-sulfo-2-naphthalenyl]azo]phenyl]- is a complex organic compound. It is characterized by its intricate structure, which includes multiple azo groups and sulfonic acid groups. This compound is notable for its vibrant color properties, making it a significant subject of study in the field of dyes and pigments.
Méthodes De Préparation
The synthesis of Glycine,N-[3-amino-4-[[7-[[4-[[4-[[7-[[2-amino-4-[(carboxymethyl)amino]phenyl]azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-2-sulfophenyl]azo]-8-hydroxy-6-sulfo-2-naphthalenyl]azo]phenyl]- involves multiple steps, typically starting with the preparation of intermediate azo compounds. These intermediates are synthesized through diazotization reactions, where aromatic amines are treated with nitrous acid to form diazonium salts. These salts then undergo coupling reactions with other aromatic compounds to form the azo linkages. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Glycine,N-[3-amino-4-[[7-[[4-[[4-[[7-[[2-amino-4-[(carboxymethyl)amino]phenyl]azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-2-sulfophenyl]azo]-8-hydroxy-6-sulfo-2-naphthalenyl]azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the breakdown of azo groups and the formation of different oxidation products.
Reduction: Reduction reactions typically target the azo groups, converting them into amines. Common reducing agents include sodium dithionite and hydrogen in the presence of catalysts.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a model compound to study azo dye synthesis and degradation.
Biology: Researchers investigate its interactions with biological molecules to understand its potential effects and applications in biological systems.
Medicine: Studies explore its potential use in medical diagnostics and treatments, particularly in imaging and targeted drug delivery.
Industry: It is used in the production of dyes and pigments for textiles, inks, and other materials.
Mécanisme D'action
The mechanism of action of Glycine,N-[3-amino-4-[[7-[[4-[[4-[[7-[[2-amino-4-[(carboxymethyl)amino]phenyl]azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-2-sulfophenyl]azo]-8-hydroxy-6-sulfo-2-naphthalenyl]azo]phenyl]- involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color properties and reactivity. The sulfonic acid groups enhance its solubility in water, facilitating its use in various aqueous applications.
Comparaison Avec Des Composés Similaires
Similar compounds include other azo dyes with multiple azo and sulfonic acid groups. These compounds share similar properties, such as vibrant colors and solubility in water. Glycine,N-[3-amino-4-[[7-[[4-[[4-[[7-[[2-amino-4-[(carboxymethyl)amino]phenyl]azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-2-sulfophenyl]azo]-8-hydroxy-6-sulfo-2-naphthalenyl]azo]phenyl]- is unique due to its specific structure, which imparts distinct color properties and reactivity. Similar compounds include:
Methyl Orange: An azo dye used as a pH indicator.
Congo Red: Another azo dye used in histology for staining purposes.
Direct Blue 1: A dye used in the textile industry.
Propriétés
Numéro CAS |
67846-57-5 |
|---|---|
Formule moléculaire |
C48H36N13Na3O15S3 |
Poids moléculaire |
1200.0 g/mol |
Nom IUPAC |
trisodium;2-[3-amino-4-[[7-[[4-[4-[[7-[[2-amino-4-(carboxymethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]anilino]-2-sulfonatophenyl]diazenyl]-8-hydroxy-6-sulfonatonaphthalen-2-yl]diazenyl]anilino]acetate |
InChI |
InChI=1S/C48H39N13O15S3.3Na/c49-35-19-28(51-22-43(62)63)9-12-37(35)57-55-31-3-1-24-15-41(78(71,72)73)45(47(66)33(24)17-31)60-54-27-7-5-26(6-8-27)53-30-11-14-39(40(21-30)77(68,69)70)59-61-46-42(79(74,75)76)16-25-2-4-32(18-34(25)48(46)67)56-58-38-13-10-29(20-36(38)50)52-23-44(64)65;;;/h1-21,51-53,66-67H,22-23,49-50H2,(H,62,63)(H,64,65)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;/q;3*+1/p-3 |
Clé InChI |
CQTAQKVHXKHTGX-UHFFFAOYSA-K |
SMILES canonique |
C1=CC(=CC=C1NC2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)NCC(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C=CC(=CC7=C6O)N=NC8=C(C=C(C=C8)NCC(=O)O)N)S(=O)(=O)O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


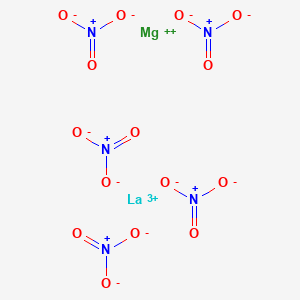
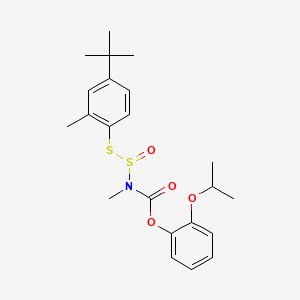

![3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole](/img/structure/B13803286.png)



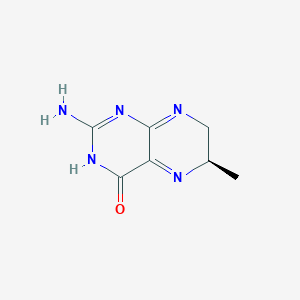


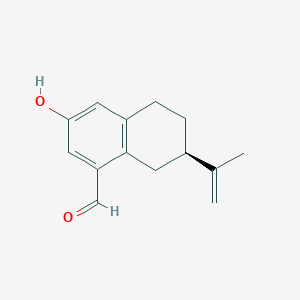
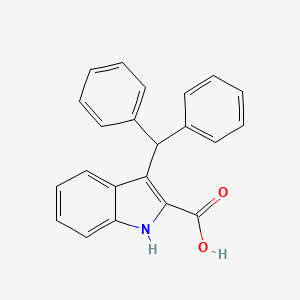

![N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B13803330.png)
